3-(Diethylamino)-2-phenylpropiophenone hydrochloride
Description
3-(Diethylamino)-2-phenylpropiophenone hydrochloride is a synthetic organic compound characterized by a propiophenone backbone substituted with a phenyl group at position 2 and a diethylamino group at position 2. The diethylamino group enhances solubility in physiological environments, while the phenyl-propiophenone moiety may contribute to receptor-binding interactions.
Properties
CAS No. |
25287-80-3 |
|---|---|
Molecular Formula |
C19H24ClNO |
Molecular Weight |
317.9 g/mol |
IUPAC Name |
3-(diethylamino)-1,2-diphenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C19H23NO.ClH/c1-3-20(4-2)15-18(16-11-7-5-8-12-16)19(21)17-13-9-6-10-14-17;/h5-14,18H,3-4,15H2,1-2H3;1H |
InChI Key |
AYPVFOVILLAVDR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis is commonly carried out through the following steps:
Starting Material and Intermediate Formation
The process begins with the preparation of 3-(diethylamino)-1,2-diphenylpropan-1-one as the parent compound. This involves the construction of the propiophenone framework with phenyl substituents at the 2-position and the diethylamino group at the 3-position.Introduction of the Diethylamino Group
The diethylamino moiety is introduced via nucleophilic substitution or reductive amination methods. Controlled conditions, such as anhydrous solvents and inert atmospheres, are typically employed to prevent hydrolysis or side reactions.Formation of the Hydrochloride Salt
The free base is then converted into its hydrochloride salt by treatment with hydrochloric acid, improving the compound's stability and solubility characteristics.
Specific Synthetic Example from Patent Literature
While direct preparation methods for this exact compound are limited in open literature, related synthetic strategies are documented in patents for structurally similar compounds. For example, reductive lactone ring opening and subsequent functional group transformations are used in analogous syntheses. Although this patent describes a different compound, the methodology provides insight into handling complex phenylpropiophenone derivatives:
- Step a: Reductive lactone ring opening of a benzopyranone intermediate to yield a phenylpropanol derivative.
- Step b: Esterification of hydroxy groups with acid derivatives to form di-O-substituted intermediates.
- Step c: Selective substitution of ester groups on the propyl chain with halogens.
- Step d: Halogen substitution with amines (e.g., diisopropylamine), which can be adapted for diethylamine introduction.
- Step e: Hydrolysis to regenerate hydroxy groups on the aromatic ring.
- Step f: Optional optical resolution of enantiomers if required.
This sequence illustrates a strategic approach to selectively functionalize the propyl side chain and introduce amino substituents, which is conceptually relevant to the preparation of 3-(diethylamino)-2-phenylpropiophenone hydrochloride.
Comparative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Formation of propiophenone core | Aromatic ketone precursors, base, solvent | Construct propiophenone skeleton | Requires controlled temperature |
| Introduction of diethylamino group | Diethylamine, reducing agents or alkylating agents | Nucleophilic substitution or reductive amination | Anhydrous conditions recommended |
| Conversion to hydrochloride salt | Hydrogen chloride gas or HCl in solvent | Salt formation for stability | Typically performed in organic solvent |
Analytical and Research Findings on Preparation
- Yield Optimization: Controlled reaction conditions, especially moisture exclusion, are critical to prevent hydrolysis of intermediates and maximize yield.
- Purification: Extraction with organic solvents such as toluene followed by washing and drying over sodium sulfate is a common purification step.
- Characterization: The compound is characterized by standard spectroscopic methods (NMR, IR, MS) and confirmed by molecular formula and weight (C19H24ClNO, 317.9 g/mol).
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)-2-phenylpropiophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Studies
3-(Diethylamino)-2-phenylpropiophenone hydrochloride has been investigated for its potential pharmacological effects, particularly in the realm of antiarrhythmic activity. Similar compounds have demonstrated significant antiarrhythmic properties, influencing cardiac rhythm regulation.
Case Study: Antiarrhythmic Properties
- Study Design : Animal models (e.g., rabbits and dogs) were used to assess the efficacy of the compound in controlling induced arrhythmias.
- Findings : The compound showed promise in prolonging the refractory period and stabilizing cardiac rhythms, suggesting potential therapeutic applications in treating arrhythmias.
Cosmetic Formulations
The compound has also been explored for its role in cosmetic formulations. Its properties can enhance skin penetration and stability of active ingredients, making it a candidate for topical applications.
Case Study: Cosmetic Efficacy
- Study Design : Formulation tests were conducted to evaluate the stability and skin absorption of products containing the compound.
- Findings : Results indicated improved bioavailability of active ingredients in formulations, supporting its use in skincare products aimed at enhancing skin hydration and texture.
Data Tables
| Application Area | Compound Role | Key Findings |
|---|---|---|
| Pharmacology | Antiarrhythmic agent | Prolongs refractory period; stabilizes rhythms |
| Cosmetic Science | Skin penetration enhancer | Improves bioavailability of active ingredients |
Mechanism of Action
The mechanism of action of 3-(Diethylamino)-2-phenylpropiophenone hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group plays a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Pharmacological Activity
The compound shares structural motifs with several pharmacologically active molecules:
Key Observations :
- Diethylamino Group: Common across all compounds, enhancing lipophilicity and membrane penetration. In 3-(Diethylamino)-2-phenylpropiophenone hydrochloride, this group likely improves bioavailability compared to Ethacyzin (which has a phenothiazine ring) .
- Ester vs. Ketone Functionality : Dimethocaine’s ester group facilitates rapid hydrolysis (short-acting anesthetic), whereas the ketone in the target compound may confer metabolic stability .
Physicochemical Properties
- Solubility : The hydrochloride salt form improves aqueous solubility, critical for injectable formulations (e.g., Ethacyzin’s 2.5% injection solution) .
- Stability: Compared to Chromonar Hydrochloride (coumarin-based), the propiophenone backbone may offer greater photostability .
Research Findings and Clinical Relevance
- Antiarrhythmic Efficacy: Aprindine and Propafenone exhibit voltage-gated sodium channel blockade, prolonging cardiac action potentials. The target compound’s phenyl-propiophenone structure may mimic these effects .
- Toxicological Considerations: Ethacyzin and Propafenone are clinically approved, whereas compounds like Thiophene fentanyl hydrochloride () lack thorough toxicological profiles, underscoring the need for rigorous safety studies .
- Synthetic Routes : Patented methods for Aprindine (U.S. Patent 3,349,088) and Chromonar (U.S. Patent 2,776,287) highlight industrial scalability, which could inform synthesis optimization for the target compound .
Data Tables
Table 1: Structural Comparison of Diethylamino-Containing Compounds
| Parameter | 3-(Diethylamino)-2-phenylpropiophenone HCl | Ethacyzin (ET) | Propafenone HCl | Dimethocaine HCl |
|---|---|---|---|---|
| Core Structure | Propiophenone | Phenothiazine | Propiophenone | Neopentyl alcohol |
| Functional Groups | Ketone, diethylamino | Amide, diethylamino | Ether, diethylamino | Ester, diethylamino |
| Therapeutic Use | Potential antiarrhythmic | Antiarrhythmic | Antiarrhythmic | Local anesthetic |
| Bioavailability | High (HCl salt) | Moderate | High | Rapid onset |
Table 2: Pharmacokinetic Parameters (Inferred)
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(Diethylamino)-2-phenylpropiophenone hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, tertiary amines like this can be formed by reacting a ketone precursor (e.g., propiophenone derivatives) with diethylamine under acidic conditions. Ethyl acetate and HCl in diethyl ether (Et₂O) are common solvents for precipitation and purification, as seen in analogous syntheses of hydrochlorides . Key variables include temperature (room temperature to reflux), stoichiometry of the amine, and acid concentration. Yield optimization requires monitoring pH and reaction time, with yields often ranging from 50–70% under controlled conditions .
Q. What analytical techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, focusing on signals for the diethylamino group (δ ~2.5–3.5 ppm) and aromatic protons (δ ~7.0–8.0 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ 251.1213, observed 251.1215 in analogous compounds) . Purity is assessed via HPLC with UV detection at 254 nm, using C18 columns and acetonitrile/water mobile phases. Discrepancies in spectral data should prompt re-evaluation of solvent purity or byproduct formation .
Q. How should researchers handle and store this hydrochloride salt to ensure stability?
- Methodological Answer : Store in airtight, light-protected containers at 2–8°C to prevent hygroscopic degradation. Avoid exposure to moisture, as hydrochloride salts can deliquesce, altering solubility and reactivity. For long-term stability, lyophilization is recommended. Safety data sheets for similar hydrochlorides advise inert atmospheres (N₂/Ar) during storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from impurities (e.g., unreacted diethylamine) or stereochemical variations. Perform rigorous purity validation (HPLC, HRMS) and replicate assays under standardized conditions (e.g., pH 7.4 buffer for solubility). Compare results with structurally related compounds (e.g., phenylephrine hydrochloride analogs) to isolate structure-activity relationships (SARs) .
Q. What strategies optimize enantiomeric purity in asymmetric syntheses of this compound?
- Methodological Answer : Chiral auxiliaries (e.g., (2S)-2-amino-3-(phenylamino)propanoic acid derivatives) or enantioselective catalysis (e.g., BINAP-metal complexes) can enhance stereochemical control. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For hydrochlorides, crystallization in ethanol/water mixtures often improves ee by selective precipitation .
Q. How do solvent and counterion choices affect the compound’s reactivity in downstream applications?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for coupling reactions but may introduce toxicity in biological assays. Counterion exchange (e.g., replacing Cl⁻ with trifluoroacetate) can modify solubility and crystallinity. Test reactivity in parallel reactions with varying solvents and counterions, referencing protocols for diethylaminoethyl chloride hydrochlorides .
Q. What are the key degradation pathways under accelerated stability testing, and how are they mitigated?
- Methodological Answer : Hydrolysis of the diethylamino group and oxidation of the phenyl ring are common. Use forced degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS to identify degradation products. Stabilizers like ascorbic acid (0.1% w/v) or nitrogen blankets reduce oxidative breakdown. Compare degradation profiles with structurally similar hydrochlorides (e.g., dimethocaine hydrochloride) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
